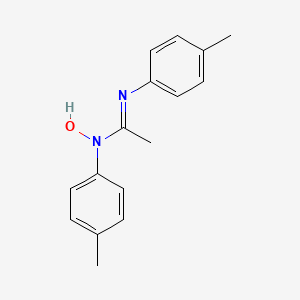
(1E)-N-Hydroxy-N,N'-bis(4-methylphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of hydroxy and ethanimidamide functional groups, along with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the imidamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N,N’-Bis(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]ethanimidamide
- (1E)-N,N-Diethyl-N’-[(4-methylphenyl)sulfonyl]ethanimidamide
Uniqueness
(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack the hydroxy group or have different substituents.
Properties
CAS No. |
63553-21-9 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-hydroxy-N,N'-bis(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C16H18N2O/c1-12-4-8-15(9-5-12)17-14(3)18(19)16-10-6-13(2)7-11-16/h4-11,19H,1-3H3 |
InChI Key |
UZGMQXCFCCZIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)N(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















